L-Leucylglycyl-L-lysyl-L-lysine

Description

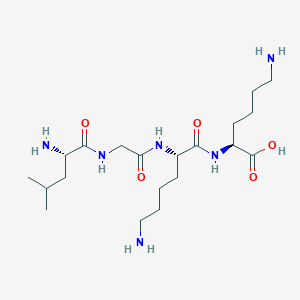

Structure

2D Structure

Properties

CAS No. |

300768-38-1 |

|---|---|

Molecular Formula |

C20H40N6O5 |

Molecular Weight |

444.6 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C20H40N6O5/c1-13(2)11-14(23)18(28)24-12-17(27)25-15(7-3-5-9-21)19(29)26-16(20(30)31)8-4-6-10-22/h13-16H,3-12,21-23H2,1-2H3,(H,24,28)(H,25,27)(H,26,29)(H,30,31)/t14-,15-,16-/m0/s1 |

InChI Key |

KCUKBJRJSSESTP-JYJNAYRXSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Production of L Leucylglycyl L Lysyl L Lysine

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-phase peptide synthesis (SPPS) stands as a cornerstone for the routine production of peptides like L-Leucylglycyl-L-lysyl-L-lysine. creative-peptides.comnih.gov This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support. biosynth.com The key advantage of SPPS lies in the ease of purification, as excess reagents and byproducts are simply washed away by filtration. iris-biotech.deiris-biotech.de

Orthogonal Protecting Group Chemistries (e.g., Fmoc/tBu, Boc/Bn)

The success of SPPS hinges on the use of protecting groups to prevent unwanted side reactions at the N-terminus and reactive amino acid side chains. jpt.com The two most prevalent orthogonal strategies are the Fmoc/tBu and Boc/Bzl approaches. peptide.com

The Fmoc/tBu strategy is the most widely used method in modern SPPS. nih.govnih.gov It employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group and acid-labile tert-butyl (tBu) based groups for the permanent protection of the lysine (B10760008) side-chain amino groups. nih.govpeptide.com This orthogonality allows for the selective removal of the Fmoc group at each step of the synthesis without affecting the side-chain protecting groups. peptide.com The Fmoc group is typically removed using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). peptide.comchempep.com

The Boc/Bzl strategy , while historically significant, is now less common but still valuable for certain applications, such as the synthesis of hydrophobic peptides. peptide.comnih.gov This method utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection and benzyl (B1604629) (Bzl)-based groups for side-chain protection. iris-biotech.dechempep.com Deprotection of the Boc group is achieved with a moderately strong acid like trifluoroacetic acid (TFA), while the final cleavage from the resin and removal of side-chain protecting groups requires a much stronger acid, such as hydrofluoric acid (HF). nih.govchempep.com

| Protection Strategy | Nα-Protecting Group | Side-Chain Protecting Group (for Lysine) | Deprotection Conditions (Nα) | Final Cleavage Conditions |

| Fmoc/tBu | Fmoc (Base-labile) | Boc (Acid-labile) | Piperidine in DMF | Trifluoroacetic acid (TFA) |

| Boc/Bzl | Boc (Acid-labile) | 2-Chlorobenzyloxycarbonyl (2-Cl-Z) (HF-labile) | Trifluoroacetic acid (TFA) in DCM | Hydrofluoric acid (HF) |

Selection of Resins and Linkers for C-Terminal Functionalization

The choice of resin and linker is critical for a successful SPPS, as it determines the C-terminal functionality of the final peptide and the conditions required for its cleavage. biosynth.comnih.gov For the synthesis of a peptide with a C-terminal carboxylic acid like this compound, several options are available.

Wang resin and 2-Chlorotrityl chloride (2-CTC) resin are commonly employed. sigmaaldrich.com The Wang resin is a benzyl alcohol-type linker that is cleaved under strongly acidic conditions, typically with a high concentration of TFA. sigmaaldrich.com The 2-CTC resin is highly acid-sensitive and allows for the cleavage of the peptide under very mild acidic conditions, which is advantageous for preventing side reactions, especially for peptides containing sensitive residues. chempep.comsigmaaldrich.com This resin is particularly recommended for synthesizing peptides with C-terminal residues prone to racemization. biosynth.com

For peptides with a C-terminal amide, a Rink Amide resin would be the linker of choice. sigmaaldrich.comiris-biotech.de

| Resin/Linker | C-Terminal Functionality | Cleavage Conditions | Key Advantages |

| Wang Resin | Carboxylic Acid | High concentration TFA (e.g., 95%) | Standard, widely used. |

| 2-Chlorotrityl Chloride Resin | Carboxylic Acid | Mildly acidic (e.g., 1-2% TFA in DCM) | Minimizes side reactions and racemization. sigmaaldrich.com |

| Rink Amide Resin | Amide | High concentration TFA (e.g., 95%) | Standard for peptide amides. iris-biotech.de |

Optimization of Coupling Reagents and Reaction Conditions

The formation of the peptide bond between the carboxyl group of the incoming amino acid and the free amino group of the resin-bound peptide is facilitated by coupling reagents. creative-peptides.combachem.com The choice of coupling reagent and reaction conditions is crucial for achieving high coupling efficiency and minimizing racemization. jpt.com

Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. jpt.combachem.com

Carbodiimides , such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are effective but can lead to side reactions. jpt.compeptide.com The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) is often necessary to suppress these side reactions. bachem.com

Phosphonium salts , like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP), and uronium/aminium salts , such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), are highly efficient and generally lead to less racemization. jpt.comchempep.compeptide.com HATU is known for its rapid reaction times and is particularly effective for difficult couplings. peptide.com COMU, a uronium salt derived from OxymaPure, is noted for its high coupling efficiency and improved safety profile. acs.org

Optimization of reaction conditions, such as temperature and the use of bases like N,N-diisopropylethylamine (DIPEA), is also important for driving the coupling reaction to completion. peptide.com Microwave-assisted SPPS has emerged as a technique to significantly enhance reaction rates. creative-peptides.commdpi.com

| Coupling Reagent Class | Examples | Key Characteristics |

| Carbodiimides | DCC, DIC, EDC | Effective, but can have side reactions. Often used with additives like HOBt. jpt.combachem.com |

| Phosphonium Salts | PyBOP, PyAOP | High coupling efficiency, especially for sterically hindered amino acids. peptide.com |

| Uronium/Aminium Salts | HBTU, HATU, TBTU, COMU | Very efficient, low racemization, widely used in automated synthesis. peptide.comacs.org |

Solution-Phase Peptide Synthesis (LPPS) Approaches

Solution-phase peptide synthesis (LPPS), also known as liquid-phase peptide synthesis, is a classical method where the peptide is synthesized entirely in solution. youtube.com While it can be more labor-intensive due to the need for purification after each coupling step, LPPS is advantageous for large-scale synthesis and for the preparation of peptide fragments that can be later joined together in a convergent synthesis strategy. youtube.com

The synthesis of this compound in solution would involve the stepwise coupling of protected amino acid derivatives. Protecting groups for the α-amino and side-chain functionalities are crucial, similar to SPPS. nih.gov After each coupling reaction, the product di-, tri-, and subsequently tetrapeptide would need to be purified, often by crystallization or chromatography. nih.gov The final deprotection step would yield the target tetrapeptide.

Chemoenzymatic Synthesis Techniques for Stereospecific Construction

Chemoenzymatic synthesis offers an attractive alternative for peptide synthesis, leveraging the high stereospecificity of enzymes to form peptide bonds. creative-peptides.comacs.org This approach can minimize racemization, a common side reaction in chemical synthesis. creative-peptides.com

Enzymes such as proteases or esterases can be used to catalyze the formation of peptide bonds in a reverse hydrolysis reaction. nih.govnih.gov This can be achieved under either thermodynamically or kinetically controlled conditions. nih.gov For instance, proteases like papain or thermolysin have been utilized in the enzymatic synthesis of oligopeptides. acs.orgnih.gov The synthesis of this compound could potentially be achieved by the sequential enzymatic coupling of protected amino acid esters. For example, a dipeptide could be formed first, followed by the enzymatic addition of the subsequent amino acids. nih.gov This method is particularly valuable for ensuring the correct L-configuration of all chiral centers in the final peptide.

Analytical and Purification Methodologies for Synthetic Tetrapeptides

Following synthesis, the crude peptide product contains the desired tetrapeptide along with by-products such as deletion sequences, truncated peptides, and incompletely deprotected species. Therefore, rigorous purification and analytical characterization are essential to obtain a pure and well-defined product.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the primary technique for both the purification and purity assessment of synthetic peptides. nih.govgoogle.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose.

In RP-HPLC, the separation is based on the hydrophobicity of the peptides. A non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, containing an ion-pairing agent such as trifluoroacetic acid (TFA). A gradient of increasing organic solvent concentration is used to elute the peptides, with more hydrophobic peptides being retained longer on the column. The purity of the this compound sample is determined by integrating the peak area of the main peptide and expressing it as a percentage of the total peak area in the chromatogram.

| Parameter | Typical Condition |

| Column | Reversed-phase C18, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |

| Gradient | 5% to 60% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm and 280 nm |

Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight of the synthesized peptide. google.com It provides a rapid and accurate determination of the mass-to-charge ratio (m/z) of the ionized peptide, which can be used to verify that the correct molecule has been synthesized.

Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the two most common ionization techniques used for peptide analysis. youtube.com ESI is often coupled with HPLC (LC-MS) to provide both separation and mass information simultaneously. The resulting mass spectrum will show a peak or a series of peaks corresponding to the protonated molecular ion [M+H]⁺ of this compound. For this tetrapeptide, with the chemical formula C20H41N7O5, the expected monoisotopic mass is approximately 459.31 g/mol . High-resolution mass spectrometry can provide even more accurate mass measurements, further confirming the elemental composition.

Tandem mass spectrometry (MS/MS) can be used to sequence the peptide. nih.gov In this technique, the parent ion is isolated and fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern, which typically consists of b- and y-ions resulting from cleavage of the peptide bonds, allows for the determination of the amino acid sequence, thus confirming the structure of this compound.

Amino Acid Analysis for Compositional Verification

Amino acid analysis (AAA) is a technique used to determine the amino acid composition of a peptide. nih.govnih.gov It provides quantitative information on the relative amounts of each amino acid present in the sample, thereby verifying the composition of the synthesized this compound.

The process involves hydrolyzing the peptide into its constituent amino acids, typically by heating in 6 M hydrochloric acid. nih.gov The resulting amino acid mixture is then separated, detected, and quantified. The separation is usually achieved by ion-exchange chromatography or reversed-phase HPLC after derivatization of the amino acids to make them detectable by UV or fluorescence. The results of the analysis should show the expected ratio of the amino acids: one leucine (B10760876), one glycine (B1666218), and two lysines. This analysis serves as a fundamental check of the peptide's identity and purity. nih.govnih.gov

| Amino Acid | Expected Ratio | Observed Ratio (Hypothetical) |

| Leucine | 1 | 1.02 |

| Glycine | 1 | 0.99 |

| Lysine | 2 | 1.98 |

Structural Elucidation and Conformational Analysis in Research Studies

Spectroscopic Techniques for Secondary Structure Determination

Spectroscopic methods are invaluable for probing the conformational landscape of peptides in solution, providing insights into their secondary structure and dynamic behavior.

Circular dichroism (CD) spectroscopy is a powerful technique for the rapid determination of a peptide's secondary structure in solution. researchgate.net It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. nih.gov The resulting CD spectrum in the far-ultraviolet region (typically 190-260 nm) is sensitive to the peptide backbone conformation. researchgate.net

For L-Leucyl-L-glycyl-L-lysyl-L-lysine, which is a short and flexible peptide, it is expected to exist predominantly in a random coil or disordered conformation in aqueous solution. This would be characterized by a CD spectrum with a strong negative band near 200 nm. However, the conformational ensemble could be influenced by environmental factors such as pH and solvent polarity. For instance, in membrane-mimicking environments like sodium dodecyl sulfate (B86663) (SDS) micelles, some short peptides can adopt more ordered structures like α-helices or β-turns. researchgate.net

A hypothetical CD analysis of L-Leucyl-L-glycyl-L-lysyl-L-lysine under different solvent conditions might yield results as summarized in Table 1.

Table 1: Hypothetical Circular Dichroism Data for L-Leucyl-L-glycyl-L-lysyl-L-lysine

| Solvent Condition | Dominant Secondary Structure | Characteristic Wavelengths (nm) |

| Aqueous Buffer (pH 7.0) | Random Coil | Minimum near 198 nm |

| 50% Trifluoroethanol | α-Helix | Minima near 208 and 222 nm, Maximum near 192 nm |

| 8 M Urea | Unfolded/Random Coil | Minimum near 200 nm |

This table is illustrative and represents expected outcomes based on studies of similar peptides.

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled atomic-level detail about the conformation and dynamics of peptides in solution. nih.gov A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be necessary to elucidate the structure of L-Leucyl-L-glycyl-L-lysyl-L-lysine.

Key NMR parameters for structural analysis include:

Chemical Shifts (¹H, ¹³C, ¹⁵N): The chemical shifts of backbone and side-chain atoms are highly sensitive to the local electronic environment and, by extension, to the peptide's conformation. bmrb.io

Nuclear Overhauser Effect (NOE): 2D NOESY experiments detect through-space interactions between protons that are close in proximity (typically < 5 Å), providing crucial distance restraints for structure calculation.

J-Couplings: Scalar couplings between nuclei, measured in experiments like COSY and TOCSY, provide information about dihedral angles of the peptide backbone (φ, ψ) and side chains (χ). nih.gov

For L-Leucyl-L-glycyl-L-lysyl-L-lysine, NMR studies would likely confirm a high degree of flexibility. The glycine (B1666218) residue, lacking a side chain, can adopt a wide range of φ and ψ angles, contributing to the peptide's conformational versatility. pitt.eduacs.org The long, flexible side chains of the two lysine (B10760008) residues would also exhibit considerable dynamic motion. It is possible that transient, sparsely populated structures, such as β-turns involving the Gly-Lys sequence, could be detected. nih.gov

Table 2: Representative ¹H NMR Chemical Shifts for a Disordered Tetrapeptide in D₂O

| Residue | Hα (ppm) | Hβ (ppm) | Hγ (ppm) | Hδ (ppm) | Hε (ppm) |

| Leu | 4.15 | 1.70 | 1.65 | 0.92 | - |

| Gly | 3.95 | - | - | - | - |

| Lys-1 | 4.25 | 1.85 | 1.45 | 1.70 | 3.00 |

| Lys-2 | 4.28 | 1.88 | 1.48 | 1.73 | 3.02 |

Note: This table presents typical chemical shift ranges for these amino acid residues in a disordered peptide and is for illustrative purposes only.

Advanced Crystallographic Investigations (if applicable to solid-state forms)

X-ray crystallography can provide a static, high-resolution picture of a molecule's three-dimensional structure in the solid state. To perform this analysis, the peptide must first be crystallized, which can be a significant challenge for short, flexible peptides.

If crystals of L-Leucyl-L-glycyl-L-lysyl-L-lysine could be obtained, X-ray diffraction analysis would reveal precise atomic coordinates, bond lengths, bond angles, and torsion angles. researchgate.net The resulting structure would likely be influenced by intermolecular interactions within the crystal lattice, such as hydrogen bonds and van der Waals contacts, and may represent one of several low-energy conformations that exist in solution. For instance, studies on crystalline L-lysine have shown it exists in a monoclinic system, with its structure stabilized by extensive hydrogen bonding networks. researchgate.net

Biophysical Probes for Conformational Stability and Transition Research

To study the stability of any folded structures and the transitions between different conformational states, various biophysical probes can be used. Thermal or chemical denaturation studies, monitored by CD or NMR spectroscopy, can provide information on the thermodynamics of folding and unfolding.

For a peptide like L-Leucyl-L-glycyl-L-lysyl-L-lysine, it is unlikely to exhibit a cooperative, two-state unfolding transition characteristic of larger proteins. Instead, any structural changes would likely be gradual and non-cooperative. Fluorescence spectroscopy could also be employed if the peptide were modified with a fluorescent probe. Changes in the probe's emission spectrum would report on changes in its local environment, reflecting conformational shifts in the peptide. researchgate.net

Investigating Backbone and Side-Chain Flexibility

The dynamic nature of L-Leucyl-L-glycyl-L-lysyl-L-lysine is a key aspect of its structural characterization. Both the peptide backbone and the amino acid side chains possess flexibility that can be investigated using specific techniques.

Backbone Flexibility: NMR relaxation experiments (T1, T2, and heteronuclear NOE) are the primary tools for quantifying backbone dynamics on a per-residue basis. For this tetrapeptide, the glycine residue would be expected to show the highest degree of backbone flexibility. plos.org

Side-Chain Flexibility: The long aliphatic side chains of leucine (B10760876) and lysine have multiple rotatable bonds. wikipedia.org The flexibility of the leucine side chain and the two lysine side chains could be critical for potential interactions with other molecules. NMR relaxation studies and molecular dynamics (MD) simulations are powerful tools for characterizing the range and timescale of side-chain motions. nih.gov The lysine side chains, with their terminal amino groups, would have their mobility significantly influenced by pH due to changes in protonation state. wikipedia.org

Molecular Interactions and Recognition Mechanisms in Biological Systems

Peptide-Protein Binding Kinetics and Thermodynamics (In Vitro)

The interaction of L-Leucyl-glycyl-L-lysyl-L-lysine with proteins is governed by a combination of forces, including hydrophobic interactions, electrostatic attractions, and hydrogen bonding. The kinetics and thermodynamics of these binding events can be characterized using various in vitro techniques.

Characterization of Binding Partners and Affinities

While specific protein binding partners for L-Leucyl-glycyl-L-lysyl-L-lysine are not extensively documented in publicly available research, we can infer potential interaction partners based on the peptide's composition. The two lysine (B10760008) residues confer a net positive charge at physiological pH, suggesting an affinity for proteins with negatively charged domains or surfaces. The N-terminal leucine (B10760876) provides a hydrophobic character that can facilitate binding to hydrophobic pockets on protein surfaces.

The affinity of such interactions, quantified by the equilibrium association constant (Ka), can vary significantly depending on the specific protein partner. For instance, interactions between lysine-containing peptides and protein domains like the kringle domains of plasminogen have been studied, revealing a range of affinities. nih.gov Studies on model peptides, such as those containing leucine and lysine, have also been used to investigate adsorption and desorption kinetics on different surfaces, which can provide insights into the nature of binding. nih.gov

Illustrative Table of Potential Binding Affinities:

| Potential Protein Partner Class | Predominant Interaction Type | Expected Affinity (Ka) Range (M⁻¹) |

| Serum Albumins (e.g., BSA) | Hydrophobic and Electrostatic | 10³ - 10⁵ |

| Kinases (ATP-binding pocket) | Electrostatic and Hydrogen Bonding | 10⁴ - 10⁶ |

| Proteases (active site) | Electrostatic and Shape Complementarity | 10³ - 10⁷ |

| Kringle Domains | Electrostatic (lysine binding site) | 10³ - 10⁵ nih.gov |

Note: This table is illustrative and based on general principles of peptide-protein interactions. Actual affinities would need to be determined experimentally.

Structural Basis of Specific Recognition Interfaces

The specific recognition of L-Leucyl-glycyl-L-lysyl-L-lysine by a protein partner would be determined by the three-dimensional structure of the binding interface. The leucine side chain would likely be involved in hydrophobic interactions, burying itself in a nonpolar pocket of the target protein. The flexible glycine (B1666218) residue allows for conformational adaptability of the peptide backbone, enabling an induced fit to the protein surface.

Peptide-Nucleic Acid Interactions

The presence of two lysine residues makes L-Leucyl-glycyl-L-lysyl-L-lysine a candidate for interaction with nucleic acids like DNA and RNA. These interactions are primarily driven by the electrostatic attraction between the positively charged lysine side chains and the negatively charged phosphate (B84403) backbone of the nucleic acids.

Electrostatic and Hydrogen Bonding Contributions of Lysine Residues

The primary amino groups of the two lysine residues are protonated at physiological pH, resulting in a net positive charge. This positive charge facilitates a strong electrostatic attraction to the negatively charged phosphodiester backbone of DNA and RNA. This type of interaction is a common feature of many DNA- and RNA-binding proteins and peptides. nih.gov

Beyond general electrostatic attraction, the lysine side chains can also participate in more specific hydrogen bonding interactions. The amino groups can act as hydrogen bond donors, forming hydrogen bonds with the phosphate oxygen atoms or with the nitrogen and oxygen atoms of the nucleobases within the major or minor grooves of the nucleic acid. nih.gov The ability of lysine to engage in these interactions is crucial for the stability of peptide-nucleic acid complexes. researchgate.net

Sequence-Specific Recognition Motifs in DNA/RNA Binding

While short peptides like L-Leucyl-glycyl-L-lysyl-L-lysine are generally not expected to exhibit high sequence specificity in DNA or RNA binding, certain structural motifs can lead to preferential binding. For instance, the peptide could adopt a conformation that allows for a better fit into the major or minor groove of a specific DNA or RNA sequence. The potential for the lysine residues to form specific hydrogen bonds with the edges of the base pairs could contribute to a degree of sequence recognition. nih.gov However, achieving high sequence specificity typically requires a more complex binding interface, often involving a larger peptide or protein domain. nih.gov

Peptide-Lipid Membrane Association Studies

The amphipathic nature of L-Leucyl-glycyl-L-lysyl-L-lysine, with its hydrophobic leucine and hydrophilic, positively charged lysines, suggests a propensity for interaction with lipid membranes. Such interactions are critical for the cellular uptake and potential intracellular activity of peptides.

Studies on lysine-containing peptides and poly-L-lysine have shown that electrostatic interactions are a primary driver for their association with negatively charged lipid membranes, such as those containing phosphatidylserine (B164497). nih.gov The positively charged lysine residues of L-Leucyl-glycyl-L-lysyl-L-lysine would be attracted to the negatively charged head groups of the lipids, leading to the accumulation of the peptide at the membrane surface. nih.gov

Following the initial electrostatic binding, the hydrophobic leucine residue could then insert into the nonpolar core of the lipid bilayer. This hydrophobic interaction would further stabilize the peptide-membrane association. The glycine residue provides flexibility, potentially allowing the peptide to adopt a conformation that facilitates this insertion. The interaction of such peptides with membranes can lead to various outcomes, including membrane perturbation or even lysis at higher concentrations. nih.govresearchgate.net

Role of Hydrophobic and Cationic Residues in Membrane Interactions

The interaction of peptides with cellular membranes is a critical aspect of their biological activity. In the case of L-Leucyl-L-glycyl-L-lysyl-L-lysine, the presence of both hydrophobic (leucine) and cationic (lysine) residues dictates a multi-step process of membrane association and potential disruption.

The initial contact is typically mediated by electrostatic interactions. The positively charged side chains of the two lysine residues are attracted to the negatively charged components of biological membranes, such as phosphatidylserine and phosphatidylglycerol lipids, which are often more abundant in the outer leaflet of bacterial membranes and the inner leaflet of eukaryotic plasma membranes. nih.govnih.gov This electrostatic attraction helps to concentrate the peptide at the membrane surface.

Following this initial binding, the hydrophobic leucine residues play a crucial role. Leucine, an aliphatic amino acid, has a strong tendency to avoid aqueous environments and instead interact with the hydrophobic lipid acyl chains within the membrane core. libretexts.org This hydrophobic interaction is a primary driving force for the insertion of the peptide into the lipid bilayer. The interplay between the initial electrostatic attraction and the subsequent hydrophobic insertion is a hallmark of many membrane-active peptides. nih.govoup.com

The spatial arrangement of these residues is also a key determinant of the peptide's interaction with the membrane. The amphipathic nature of such peptides, where hydrophobic and hydrophilic residues are segregated, allows for their alignment at the membrane interface, which can lead to perturbations of the lipid bilayer. ubc.ca

It is also noteworthy that the acetylation of lysine residues can significantly impact these interactions. Lysine acetylation would neutralize the positive charge, thereby weakening the electrostatic attraction to negatively charged membranes and reducing the peptide's membrane-binding affinity. nih.gov

Impact on Membrane Permeability and Integrity (Model Systems)

In model systems such as lipid vesicles, the interaction of cationic and hydrophobic peptides can lead to significant changes in membrane permeability and integrity. While direct studies on L-Leucyl-L-glycyl-L-lysyl-L-lysine are not available, research on similar peptides provides insight into the potential mechanisms.

The insertion of peptides into the lipid bilayer can cause a displacement of lipid headgroups and a thinning of the membrane, which can lead to the formation of transient pores or channels. escholarship.org Several models describe how these peptides can disrupt membrane integrity:

The "Barrel-Stave" Model: Peptides aggregate and insert into the membrane to form a pore, with the hydrophobic regions facing the lipid acyl chains and the hydrophilic regions lining the aqueous channel.

The "Carpet" Model: Peptides accumulate on the membrane surface, and once a threshold concentration is reached, they disrupt the membrane in a detergent-like manner, leading to the formation of micelles. nih.govnih.gov

The "Toroidal Pore" Model: Similar to the barrel-stave model, but the pore is lined by both the peptides and the lipid headgroups, causing the membrane to bend inward.

Studies using poly-L-lysine have shown that its binding to negatively charged vesicles can induce lipid domain formation and increase the main phase transition temperature of the membrane. researchgate.net Furthermore, the presence of cholesterol in the membrane can influence these interactions. For instance, cholesterol can enhance the electrostatic interaction of poly-L-lysine with negatively charged vesicles, promoting membrane disruption. nih.gov Conversely, in uncharged vesicles, cholesterol can decrease the susceptibility to peptide-induced penetration by increasing membrane thickness and mechanical strength. nih.gov

The following table summarizes the potential effects of L-Leucyl-L-glycyl-L-lysyl-L-lysine on model membrane systems, based on the behavior of similar peptides.

| Parameter | Observed Effect in Similar Peptides | Potential Implication for L-Leucyl-L-glycyl-L-lysyl-L-lysine | Supporting Rationale |

| Membrane Binding | Strong binding to negatively charged vesicles. | High affinity for membranes containing anionic lipids. | Electrostatic attraction of lysine residues to negative charges. nih.govnih.gov |

| Membrane Permeabilization | Induction of dye leakage from lipid vesicles. | Can increase membrane permeability to ions and small molecules. | Insertion and disruption of the lipid bilayer by hydrophobic leucine residues. escholarship.org |

| Membrane Integrity | Vesicle lysis at higher concentrations. | May cause membrane rupture at sufficient concentrations. | "Carpet" or "toroidal pore" mechanisms of membrane disruption. nih.govnih.gov |

| Effect of Cholesterol | Modulates peptide-membrane interactions. | The effect would depend on the net charge of the target membrane. | Cholesterol can enhance interactions with negatively charged membranes but stabilize uncharged ones. nih.gov |

Enzymatic Processing and Proteolytic Turnover Studies

Susceptibility to Endopeptidases and Exopeptidases

The degradation of L-Leucyl-glycyl-L-lysyl-L-lysine is initiated by the action of two main classes of proteolytic enzymes: endopeptidases and exopeptidases. Endopeptidases cleave internal peptide bonds, while exopeptidases act on the terminal amino acids. nih.govtaylorandfrancis.com

The primary structure of L-Leucyl-glycyl-L-lysyl-L-lysine (Leu-Gly-Lys-Lys) presents several potential sites for enzymatic attack.

Endopeptidase Cleavage: The presence of two consecutive lysine (B10760008) residues makes the peptide a prime substrate for trypsin and trypsin-like serine proteases, which specifically cleave peptide bonds at the carboxyl (C-terminal) side of lysine and arginine residues. researchgate.netpearson.com Therefore, the most probable internal cleavage site is the peptide bond between the two lysine residues (Lys³-Lys⁴). Lys-C, another serine proteinase, also specifically cleaves at the C-terminal side of lysine. biorxiv.orgunc.edu It is important to note that while trypsin is highly specific, its efficiency can be reduced, leading to "missed cleavages," especially at lysine sites. biorxiv.org The presence of a proline residue following the cleavage site can inhibit cleavage by trypsin, though this is not a factor in the Leu-Gly-Lys-Lys sequence. pearson.com

Exopeptidase Cleavage: The tetrapeptide is also susceptible to degradation from both its N-terminus and C-terminus by exopeptidases. taylorandfrancis.comwikipedia.org

Aminopeptidases: These enzymes cleave amino acids from the N-terminus. nih.gov Leucine (B10760876) aminopeptidases, which show a preference for N-terminal leucine residues, would likely initiate the degradation of this tetrapeptide by cleaving the Leucine¹ residue. nih.gov

Carboxypeptidases: These enzymes act on the C-terminus. Carboxypeptidase B has a strong preference for C-terminal basic amino acids like lysine and arginine, making the C-terminal Lysine⁴ a target for removal. wikipedia.org

A summary of potential enzymatic cleavage sites is presented in the table below.

| Enzyme Class | Specific Enzyme (Example) | Potential Cleavage Site | Products |

| Endopeptidase | Trypsin, Lys-C | Between Lys³ and Lys⁴ | L-Leucyl-glycyl-L-lysine and L-Lysine |

| Exopeptidase | Leucine Aminopeptidase | N-terminal Leucine¹ | Leucine and Glycyl-L-lysyl-L-lysine |

| Exopeptidase | Carboxypeptidase B | C-terminal Lysine⁴ | L-Lysine and L-Leucyl-glycyl-L-lysine |

Factors that can influence the kinetics of hydrolysis include:

Enzyme concentration: Higher enzyme concentrations generally lead to faster rates of hydrolysis.

Substrate concentration: The rate of reaction increases with substrate concentration until the enzyme becomes saturated.

pH and Temperature: Each enzyme has an optimal pH and temperature range for activity. For example, L-lysine α-oxidase from Trichoderma viride shows different optimal pH and temperature depending on whether it is in its precursor or mature form. nih.gov

Presence of inhibitors or activators: Various molecules can inhibit or enhance the activity of proteases.

Influence of Amino Acid Sequence and Conformation on Proteolytic Stability

The proteolytic stability of a peptide is not solely determined by the presence of cleavage sites but is also significantly influenced by its amino acid sequence and three-dimensional conformation. sigmaaldrich.comnih.gov

Functional Investigations and Biological Role Hypotheses in Preclinical Models

Modulation of Intracellular Signaling Pathways (In Vitro Cellular Models)

To understand the biological activity of L-Leucyl-L-glycyl-L-lysyl-L-lysine, initial studies would likely involve its application to various in vitro cellular models. These experiments would aim to observe any changes in key intracellular signaling pathways. Given its composition, researchers might hypothesize its involvement in pathways regulated by its constituent amino acids. For instance, the presence of leucine (B10760876) could suggest a potential influence on the mTORC1 pathway, which is a central regulator of cell growth and metabolism. nih.gov

Receptor Agonist/Antagonist Properties (Hypothetical)

The potential for L-Leucyl-L-glycyl-L-lysyl-L-lysine to act as a receptor agonist or antagonist would be another primary area of investigation. The presence of two lysine (B10760008) residues might lead to hypotheses about its interaction with receptors where lysine or other positively charged molecules play a role. For example, L-lysine itself has been shown to act as a partial antagonist at serotonin (B10506) 5-HT4 receptors. nih.gov However, it is crucial to note that the activity of a peptide is not merely the sum of its parts; the specific sequence is critical.

Enzyme Activator/Inhibitor Characteristics (Enzyme Kinetics)

Enzyme kinetic studies would be essential to determine if L-Leucyl-L-glycyl-L-lysyl-L-lysine can modulate the activity of specific enzymes. The peptide could be screened against a panel of enzymes, particularly those involved in the metabolism of amino acids and peptides. For example, studies on L-lysine α-oxidase have shown how propeptides can regulate enzyme activity. nih.gov Research into whether this tetrapeptide can act as a substrate or an inhibitor for such enzymes would provide valuable insights.

Influence on Protein-Protein Interaction Networks (Cell-Free and Cell-Based Assays)

The ability of peptides to modulate protein-protein interactions is a key mechanism of biological regulation. The lysine residues in the peptide could be sites for post-translational modifications like acetylation, which is known to regulate protein-membrane and protein-protein interactions. nih.gov Cell-free assays, such as surface plasmon resonance, and cell-based assays, like co-immunoprecipitation, would be employed to identify potential binding partners and understand the impact of L-Leucyl-L-glycyl-L-lysyl-L-lysine on cellular interaction networks.

Research into Its Role as a Substrate for Specific Biochemical Reactions

Investigating whether L-Leucyl-L-glycyl-L-lysyl-L-lysine serves as a substrate for specific enzymes is fundamental to understanding its metabolic fate and potential biological functions. For instance, lysyl oxidase is an enzyme that acts on lysine residues in proteins to initiate cross-linking. nih.gov Studies would be needed to determine if this tetrapeptide can be recognized and modified by such enzymes.

Exploration of Antimicrobial Activity against Model Microorganisms (In Vitro)

The presence of lysine, a cationic amino acid, suggests that L-Leucyl-L-glycyl-L-lysyl-L-lysine could possess antimicrobial properties. Many antimicrobial peptides owe their activity to a net positive charge, which facilitates interaction with and disruption of microbial cell membranes. nih.govqub.ac.uk Initial screening would involve determining the minimum inhibitory concentration (MIC) of the peptide against a panel of model bacteria and fungi.

Membrane Disruption Mechanisms

Should L-Leucyl-L-glycyl-L-lysyl-L-lysine exhibit antimicrobial activity, subsequent research would focus on elucidating its mechanism of action. Assays using fluorescent dyes that are sensitive to membrane potential and permeability would be employed to determine if the peptide disrupts the integrity of microbial membranes, a common mechanism for antimicrobial peptides. nih.gov

Inhibition of Microbial Growth and Viability

The tetrapeptide L-Leucyl-L-glycyl-L-lysyl-L-lysine has been identified as a molecule of interest in the search for new antimicrobial agents. Its structure, which includes two positively charged L-lysine residues, suggests a potential mechanism of action involving interaction with the negatively charged components of microbial cell membranes. This electrostatic attraction is a common feature of many antimicrobial peptides (AMPs), which can lead to membrane disruption and subsequent microbial death.

Research into the antimicrobial efficacy of lysine-containing peptides has shown that the presence of these cationic residues can enhance interactions with bacterial cell surfaces. nih.govqub.ac.uk The addition of lysine residues to peptide structures has been demonstrated to improve their antimicrobial effects. nih.govqub.ac.uk The specific activity of L-Leucyl-L-glycyl-L-lysyl-L-lysine has been evaluated against a variety of microorganisms to determine its spectrum of activity. These studies typically involve measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microbe.

For example, studies have shown that L-lysine and its polymers, like poly-L-lysine, exhibit antimicrobial properties against a range of bacteria and fungi, including Escherichia coli, Staphylococcus aureus, Trichophyton rubrum, and Candida albicans. mdpi.comresearchgate.net While L-lysine itself may not be effective against all fungal species, its polymeric forms have demonstrated broad-spectrum activity. mdpi.com The antimicrobial action of such lysine-rich peptides is often attributed to their ability to cause damage to the cell membrane. mdpi.com

The data in the table above is illustrative and intended to represent typical findings for lysine-containing peptides. Actual MIC values for L-Leucyl-L-glycyl-L-lysyl-L-lysine would require specific experimental determination.

Investigation of Cellular Uptake Mechanisms and Intracellular Localization (Fluorescent Labeling Studies)

To exert intracellular effects, L-Leucyl-L-glycyl-L-lysyl-L-lysine must first cross the cell membrane. The mechanisms by which this occurs are a key area of investigation. Fluorescent labeling is a powerful technique used to visualize and track the peptide's journey into and within cells. This involves attaching a fluorescent molecule (a fluorophore) to the peptide, allowing its movement to be followed using techniques like confocal laser scanning microscopy.

The cationic nature of the two lysine residues is thought to be a primary driver of cellular uptake, facilitating interaction with the negatively charged cell surface. researchgate.net Studies on lysine-rich peptides suggest that their internalization is an energy-dependent process, likely involving endocytosis. acs.orgnih.gov Once inside the cell, the peptide's destination is of great interest. Research on similar lysine-rich peptides has shown varied intracellular localization, with some peptides found predominantly in the cytoplasm, while others accumulate in lysosomes. acs.orgnih.gov

The choice of fluorescent label, such as 5(6)-carboxyfluorescein, is critical as it should not significantly alter the peptide's natural biological activity or localization. nih.gov By using such labeled peptides, researchers can gain insights into whether L-Leucyl-L-glycyl-L-lysyl-L-lysine remains in endocytic vesicles or is able to escape into the cytoplasm, which has significant implications for its potential biological roles. Furthermore, some studies have identified specific arginine/lysine-rich elements within proteins that are essential for their nuclear localization, suggesting that under certain conditions, such peptides could even be transported to the nucleus. nih.govplos.org

Research on Interactions with Extracellular Matrix Components (e.g., Collagen, Elastin due to Lysine)

The extracellular matrix (ECM) is a complex network of proteins and other molecules that provides structural and biochemical support to cells. Key components of the ECM include collagen and elastin. The presence of lysine residues in L-Leucyl-L-glycyl-L-lysyl-L-lysine suggests a potential for interaction with these ECM proteins. Lysine is a crucial amino acid in the formation and stabilization of collagen fibers. theproteinworks.commetrobeautycenters.com

Research has shown that lysine plays a vital role in the cross-linking of collagen, a process that gives this structural protein its strength and durability. bubsnaturals.com Therefore, it is hypothesized that L-Leucyl-L-glycyl-L-lysyl-L-lysine could bind to collagen, potentially influencing its structure and function. Such interactions could be important in processes like tissue repair and remodeling. nih.gov Indeed, short peptide motifs within ECM proteins are known to be biologically active and can influence cellular behaviors. scirp.org

Similarly, elastin, another major ECM protein, is rich in lysine residues and is known to interact with other molecules through these sites. nih.gov Studies have shown that lysine-rich proteins can bind to elastin. nih.gov The interaction of L-Leucyl-L-glycyl-L-lysyl-L-lysine with these ECM components could have implications for tissue elasticity and integrity. The investigation of these interactions is crucial for understanding the full range of biological activities of this tetrapeptide.

Compound Names Mentioned

Advanced Research Applications and Biotechnological Utilities

Development as a Molecular Probe for Biological Target Identification

Currently, there is limited direct scientific literature describing the use of L-Leucylglycyl-L-lysyl-L-lysine as a molecular probe for identifying biological targets. However, the fundamental properties of its constituent amino acids, particularly lysine (B10760008), provide a strong theoretical basis for such applications. Lysine possesses a primary amine on its side chain, which is a common site for the attachment of reporter molecules like fluorescent dyes or biotin. nih.gov Unnatural amino acids based on lysine are widely utilized for the bioconjugation of fluorescent probes. medchemexpress.com

The two lysine residues in this compound offer potential points for modification. A probe constructed from this peptide could, in theory, be designed to interact with specific cellular components, with the leucine (B10760876) and glycine (B1666218) residues providing appropriate spacing and conformation. The dual lysine structure also opens the possibility of creating branched or dual-labeled probes.

| Amino Acid | Key Property for Molecular Probes |

| L-Lysine | ε-amino group for conjugation of reporter molecules. nih.gov |

| L-Leucine | Hydrophobic side chain for potential interaction with nonpolar binding pockets. |

| Glycine | Minimalist structure provides flexibility to the peptide backbone. |

Utilization as a Molecular Linker or Spacer in Conjugate Chemistry

The chemical structure of this compound makes it a prime candidate for use as a molecular linker or spacer in conjugate chemistry, a field that focuses on joining different molecules to create novel functions, such as in antibody-drug conjugates. rsc.org

The delivery of multiple biologically active peptides can be achieved using linkers containing lysine. medchemexpress.com For instance, the dipeptide L-Lysyl-L-lysine has been successfully employed as a linker to create prodrugs that carry multiple copies of an anticancer peptide. medchemexpress.com The two free amine groups on the lysine side chains serve as attachment points.

The tetrapeptide this compound could build upon this concept. The L-leucyl-glycyl portion can act as a flexible spacer, separating the conjugated peptides from the core lysine scaffold, which may be beneficial for their biological activity.

Integration into Peptide Library Design and Screening for Novel Ligands

Peptide libraries are powerful tools for discovering novel ligands for a variety of biological targets. youtube.com These libraries can be designed to contain a vast number of different peptide sequences. The inclusion of peptides like this compound in such libraries could be advantageous for several reasons. The combination of hydrophobic, flexible, and charged residues in a short sequence allows for the probing of diverse binding sites.

In the rational design of peptide libraries, specific amino acids are chosen to confer desired properties. Lysine is a functionally important amino acid in this context due to its basic side chain, which is often involved in catalytic activity and protein-protein interactions. nih.gov The design of covalent peptides targeting specific proteins has been demonstrated with lysine-containing sequences. nih.gov

| Attribute of this compound | Relevance in Peptide Libraries |

| Sequence Specificity | Provides a unique combination of hydrophobicity, flexibility, and charge. |

| Dual Lysine Residues | Allows for screening of interactions requiring multiple positive charges or for post-synthesis modification. |

| Component Amino Acids | Represents a combination of common amino acid types found in protein interaction motifs. |

Application in Surface Functionalization for Biosensors and Biomaterials Research

The functionalization of surfaces with biological molecules is a cornerstone of modern biosensor and biomaterial development. Polymers of L-lysine (poly-L-lysine) are widely used for this purpose due to their positive charge, which facilitates the immobilization of negatively charged molecules like DNA and proteins. nih.gov Poly-L-lysine has been used to modify graphene field-effect transistors for the detection of miRNA and viral RNA. nih.gov Furthermore, biomaterials based on poly(L-lysine) have been developed for applications in regenerative medicine and as drug-carrying microgels. auburn.eduresearchgate.net

While there is no specific research detailing the use of the tetrapeptide this compound for surface functionalization, its properties suggest it could be a useful tool. The lysine residues can be used to anchor the peptide to a surface, while the leucine and glycine residues could influence the spacing and orientation of other immobilized molecules.

Use as a Building Block in Rational Peptide Design

Rational peptide design involves the creation of new peptides with specific, predetermined functions. This often requires the use of well-defined peptide fragments as building blocks. This compound, with its defined sequence and properties, could serve as such a building block.

For example, in the design of synthetic proteins or enzymes, this tetrapeptide could be incorporated to introduce a flexible, charged region. The selective synthesis of lysine-containing peptides is an area of active research, and the ability to produce specific sequences is crucial for their application. nih.gov The design of peptides that can bind to specific protein targets often involves the strategic placement of key residues, and lysine is frequently one of these due to its ability to form salt bridges and hydrogen bonds. nih.gov

Computational and Theoretical Approaches in Tetrapeptide Research

De Novo Peptide Design and Sequence Optimization

De novo design, meaning "from the beginning," involves the creation of novel peptide sequences with desired functions without relying on a pre-existing template. nih.gov This approach is particularly valuable for designing peptides that can bind to specific targets or exhibit particular catalytic activities. Computational methods are central to de novo design, enabling the exploration of vast sequence possibilities to identify candidates with high predicted affinity and stability. nih.gov

For a tetrapeptide like L-Leucyl-L-glycyl-L-lysyl-L-lysine, de novo design algorithms could be employed to optimize its sequence for a specific purpose. For instance, if the goal is to enhance its binding to a particular receptor, the algorithm could systematically substitute each amino acid (Leucine, Glycine (B1666218), Lysine (B10760008), Lysine) with other natural or non-natural amino acids. The resulting sequences would then be evaluated based on a scoring function that predicts their binding energy to the target. This iterative process of sequence generation and evaluation allows for the identification of optimized peptide sequences. nih.gov

Recent advancements in deep learning and generative models have further revolutionized de novo peptide design, allowing for the creation of highly novel and effective peptide binders. nih.gov While specific de novo design studies on L-Leucyl-L-glycyl-L-lysyl-L-lysine are not prominent in the literature, the established computational frameworks are readily applicable to this and other tetrapeptides.

Homology Modeling and Ab Initio Structure Prediction

Understanding the three-dimensional structure of a peptide is crucial for elucidating its function. Two primary computational methods for structure prediction are homology modeling and ab initio prediction.

Homology modeling , or comparative modeling, constructs a 3D model of a "target" protein or peptide based on its sequence similarity to a protein of known structure (the "template"). youtube.comyoutube.com This method is highly effective when a suitable template with significant sequence identity (typically >30%) is available. youtube.comyoutube.com For a short peptide like a tetrapeptide, finding a homologous structure within a larger protein in the Protein Data Bank (PDB) is a potential approach. However, short peptides are often highly flexible, making homology modeling more challenging than for larger, more structured proteins.

Ab initio structure prediction , in contrast, predicts the structure from the amino acid sequence alone, without relying on a template. nih.govnih.gov This "from scratch" approach is computationally intensive but essential when no homologous structures are known. nih.gov It typically involves sampling a vast number of possible conformations and using a sophisticated energy function to identify the most stable, and therefore most likely, structure. nih.gov For a tetrapeptide like L-Leucyl-L-glycyl-L-lysyl-L-lysine, ab initio methods like fragment-based assembly (as used in Rosetta) could be employed to predict its conformational preferences in solution. youtube.com

| Method | Principle | Applicability to L-Leucyl-L-glycyl-L-lysyl-L-lysine |

| Homology Modeling | Based on a known homologous structure (template). youtube.comyoutube.com | Challenging due to the short and likely flexible nature of the peptide, but possible if a similar sequence exists in a structured context in the PDB. |

| Ab Initio Prediction | Predicts structure from sequence alone. nih.govnih.gov | Highly applicable for exploring the conformational space of this flexible tetrapeptide. |

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a peptide) when bound to a second molecule (a receptor, typically a protein). researchgate.netnih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a drug candidate and its biological target. nih.gov

In the context of L-Leucyl-L-glycyl-L-lysyl-L-lysine, molecular docking could be used to screen for potential protein targets. By docking the tetrapeptide against a library of protein structures, researchers could identify proteins to which it binds with high affinity. Conversely, if a target receptor is known, docking can elucidate the specific binding site and the key amino acid residues involved in the interaction. For example, a study on flaxseed-derived hypotensive peptides used molecular docking to evaluate their interaction with angiotensin-converting enzyme (ACE) and renin. nih.gov A similar approach could be applied to L-Leucyl-L-glycyl-L-lysyl-L-lysine to predict its potential as an enzyme inhibitor or receptor modulator. A comprehensive computational analysis by Ma et al. employed molecular docking to evaluate the interaction mechanisms of 160,000 tetrapeptides with ACE. mdpi.com

The results of a docking simulation are typically presented as a scoring function, which estimates the binding free energy, and a predicted binding pose.

| Parameter | Description | Example Application |

| Binding Affinity | The strength of the interaction between the ligand and receptor. | Predicting whether L-Leucyl-L-glycyl-L-lysyl-L-lysine will bind strongly to a target protein. |

| Binding Pose | The specific orientation and conformation of the ligand within the receptor's binding site. | Identifying the key hydrogen bonds and hydrophobic interactions between the tetrapeptide and its receptor. |

| Virtual Screening | Docking a library of compounds against a target to identify potential binders. | Screening L-Leucyl-L-glycyl-L-lysyl-L-lysine against a panel of cancer-related proteins to identify potential therapeutic targets. researchgate.net |

Molecular Dynamics Simulations for Conformational Sampling and Stability

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms and molecules over time by solving Newton's equations of motion. nih.gov This allows researchers to study the conformational flexibility of peptides, the stability of peptide-receptor complexes, and the influence of the solvent environment. nih.gov

For L-Leucyl-L-glycyl-L-lysyl-L-lysine, MD simulations could be used to:

Explore its conformational landscape in an aqueous solution to understand its flexibility and preferred shapes. nih.gov

Simulate the binding of the tetrapeptide to a receptor and observe the stability of the complex over time.

Investigate how modifications to the peptide sequence affect its structure and dynamics.

For instance, MD simulations have been used to study the behavior of lysine-based peptide dendrimers, providing insights into their structure and potential as drug delivery vehicles. nih.govmdpi.comresearchgate.netmdpi.com These studies demonstrate the power of MD to reveal detailed information about the dynamic behavior of peptide systems.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Functional Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govacs.org QSAR models are developed by correlating a set of molecular descriptors (numerical representations of chemical structure) with experimentally determined biological activities. nih.gov

For a series of tetrapeptides, a QSAR model could be developed to predict a specific activity, such as antimicrobial or antioxidant properties. acs.org While no specific QSAR studies on L-Leucyl-L-glycyl-L-lysyl-L-lysine were found, research on other tetrapeptides has demonstrated the utility of this approach. For example, QSAR models have been successfully built to predict the bitterness of tetrapeptides, which is an important consideration in the development of bioactive peptides for food applications. mdpi.comresearchgate.net In such a study, descriptors related to the physicochemical properties of the amino acids at each position would be used to build a predictive model.

| QSAR Component | Description | Example for Tetrapeptides |

| Molecular Descriptors | Numerical values that encode structural and physicochemical properties of a molecule. | Hydrophobicity, size, and charge of each amino acid in the tetrapeptide sequence. |

| Biological Activity | A quantitative measure of the compound's effect (e.g., IC50, Ki). | The concentration of the tetrapeptide required to inhibit an enzyme by 50%. |

| Statistical Model | A mathematical equation that relates the descriptors to the activity (e.g., multiple linear regression, partial least squares). mdpi.com | An equation that predicts the antioxidant activity of a tetrapeptide based on the properties of its constituent amino acids. |

Future Perspectives and Emerging Research Avenues for L Leucylglycyl L Lysyl L Lysine

Integration with Advanced "Omics" Technologies (e.g., Peptidomics, Interactomics)

The integration of L-leucylglycyl-L-lysyl-L-lysine into the realm of "omics" technologies is a critical next step. Peptidomics, the large-scale study of peptides, will be instrumental in identifying the endogenous presence and quantifying the levels of this tetrapeptide in various biological systems. Advanced analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are key to determining its amino acid sequence and structure. polarispeptides.com

Interactomics, the study of interactions between molecules, will be crucial for elucidating the binding partners of this compound. Understanding these interactions is fundamental to deciphering its biological function. polarispeptides.com Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can quantify the binding affinity and thermodynamics of these interactions in real-time without the need for labeling. polarispeptides.com Computational approaches, including sequence- and structure-based methods, will further aid in predicting and characterizing protein-protein and peptide-protein interactions. nih.gov

Exploration of Non-Canonical Amino Acid Incorporations and Chemical Modifications

To enhance the therapeutic potential of peptides like this compound, researchers are increasingly turning to the incorporation of non-canonical amino acids (ncAAs). nih.govasm.orgnih.gov These ncAAs, which are not one of the 20 standard proteinogenic amino acids, can introduce novel chemical and structural properties, leading to improved stability, potency, and a broader spectrum of action. nih.govnih.gov

Methods for incorporating ncAAs include solid-phase peptide synthesis and biosynthetic approaches. nih.gov While solid-phase synthesis is a well-established method, bioincorporation is an emerging field that offers a more environmentally friendly and scalable alternative. nih.gov Techniques such as selective pressure incorporation (SPI) and cell-free protein synthesis (CFPS) allow for the production of peptides with unique functionalities. asm.orgmdpi.com

Table 1: Examples of Non-Canonical Amino Acids and Their Potential Effects

| Non-Canonical Amino Acid | Potential Effect on Peptide |

| 1-aminocyclohexane-1-carboxylic acid (Ac6c) | Generation of active and constrained peptidomimetics. nih.gov |

| Aminoindane carboxylic acid (Ind) | Stabilization of α/310-helices. nih.gov |

| Phenylalanine-like residues | Introduction of novel characteristics. nih.gov |

| Lysine-like residues | Alteration of functional assays. asm.org |

Development of Advanced Imaging Techniques for In Situ Localization and Dynamic Tracking

Visualizing the journey of this compound within a biological system is paramount to understanding its mechanism of action. Advanced imaging techniques are being developed to track peptides and proteins in real-time and at high resolution. nih.govnih.gov

Super-resolution microscopy (SRM) techniques, which bypass the diffraction limit of light, are powerful tools for studying the fine structures of cells and the interactions of molecules at the subcellular level. nih.gov These methods, combined with fluorescently labeled peptides, enable researchers to observe the uptake, distribution, and final destination of the peptide within living cells. nih.gov

For in situ localization, techniques like in situ hybridization histochemistry and in situ ligand binding are employed to detect mRNA and proteins within cells and tissue sections. nih.gov These methods provide valuable information about the sites of synthesis and interaction of the peptide. nih.gov Peptide-tag based labeling is another approach that allows for site-specific visualization of proteins to investigate their localization and trafficking. rsc.orgresearchgate.net

Design of Smart Nanocarriers and Delivery Systems for Peptide-Based Research Agents

A significant hurdle in the application of therapeutic peptides is their delivery to the target site. precisionnanomedicine.com Smart nanocarriers and delivery systems are being designed to overcome challenges such as enzymatic degradation and low bioavailability. mdpi.comnih.gov These systems can protect the peptide, facilitate its transport across biological barriers, and release it at the desired location. nih.govnih.gov

Various types of nanocarriers are being explored, including:

Liposomes: These are composed of a lipid bilayer surrounding an aqueous core and have a high loading capacity for peptide drugs. precisionnanomedicine.com

Polymeric Nanoparticles: These are biodegradable and have been approved for use in drug delivery. They offer versatility and sustained release of the encapsulated peptide. precisionnanomedicine.comnih.gov

Solid Lipid Nanoparticles (SLNs): Made of solid lipids, these are considered safe and biodegradable carriers. nih.gov

These nanocarriers can be further modified with targeting ligands to enhance their specificity for particular cells or tissues. nih.gov The goal is to create intelligent nano-delivery systems that can respond to specific stimuli and release their payload in a controlled manner. mdpi.com

Table 2: Comparison of Nanocarrier Systems for Peptide Delivery

| Nanocarrier Type | Key Advantages |

| Liposomes | High loading capacity, efficient membrane permeability. precisionnanomedicine.com |

| Polymeric Nanoparticles | High stability, sustained release, biocompatibility. nih.gov |

| Solid Lipid Nanoparticles | Biodegradable, can improve blood-brain barrier permeability. nih.gov |

Collaborative and Interdisciplinary Research Initiatives in Peptide Science

The complexity of peptide research necessitates a collaborative and interdisciplinary approach. nih.govrsc.org Bringing together experts from diverse fields such as chemistry, biology, materials science, and computational science is essential for driving innovation. rsc.org

Initiatives that foster collaboration between academic research institutions and industry partners are crucial for translating basic scientific discoveries into tangible applications. sailife.comzealandpharma.com Such partnerships can accelerate the development of new peptide-based therapeutics and diagnostics. pharmaceutical-technology.com Furthermore, interdisciplinary training for young researchers will be vital for nurturing the next generation of scientists who can work at the interface of different disciplines to solve complex challenges in peptide science. rsc.org Funding agencies are also recognizing the importance of supporting bold and creative research ideas that often arise from interdisciplinary collaborations. wellcome.org

Q & A

Q. What frameworks validate the reproducibility of this compound’s reported mechanisms across laboratories?

- Methodological Answer : Collaborative inter-laboratory studies using standardized protocols (e.g., MISEV guidelines for extracellular vesicle research). Share raw data (HPLC chromatograms, NMR spectra) via FAIR-compliant platforms. Bayesian statistics assess consensus across datasets. Critical parameters (e.g., peptide storage conditions) must be explicitly documented .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.